Naphtho[1,2,3,4-ghi]perylene
Overview
Description
Naphtho[1,2,3,4-ghi]perylene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C26H14. It consists of fused aromatic rings, making it a highly conjugated system. This compound is known for its stability and unique electronic properties, which make it of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphtho[1,2,3,4-ghi]perylene can be synthesized through several methods. One common approach involves the Diels-Alder reaction between perylene and anthranilic acid. This reaction typically uses para-dodecylbenzenesulfonic acid and isopentyl nitrite in ethyl acetate at 25°C for one hour, followed by a reaction with potassium fluoride and 18-crown-6 ether in toluene at 100°C for two hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis methods used in research laboratories can be scaled up for industrial applications, involving similar reaction conditions and reagents.
Chemical Reactions Analysis
Types of Reactions
Naphtho[1,2,3,4-ghi]perylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinones, hydro derivatives, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Naphtho[1,2,3,4-ghi]perylene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of larger PAHs and graphene nanoribbons.
Biology: Its derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of Naphtho[1,2,3,4-ghi]perylene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can affect various biological pathways and processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Perylene: A smaller PAH with similar electronic properties.
Coronene: Another PAH with a larger number of fused rings.
Benzo[a]pyrene: Known for its carcinogenic properties and used in environmental studies.
Uniqueness
Naphtho[1,2,3,4-ghi]perylene is unique due to its specific arrangement of aromatic rings, which imparts distinct electronic and optical properties. This makes it particularly useful in the development of advanced materials and in scientific research .
Biological Activity
Naphtho[1,2,3,4-ghi]perylene (N[ghi]P) is a polycyclic aromatic hydrocarbon (PAH) with significant environmental and biological implications. This compound has been studied for its potential mutagenic and carcinogenic properties, particularly in relation to its metabolic activation and interaction with biological systems. This article provides a detailed overview of the biological activity of N[ghi]P, including its mechanisms of action, genotoxicity, and implications for human health.
Chemical Structure and Properties
This compound is characterized by a complex structure consisting of multiple fused aromatic rings. Its chemical formula is , and it features a unique arrangement that contributes to its stability and potential toxicity. The structural properties of N[ghi]P influence its interactions with biological molecules and its metabolic pathways.
Research indicates that N[ghi]P can be metabolically activated by cytochrome P450 enzymes, particularly CYP1A1. This activation leads to the formation of reactive epoxide intermediates that can bind to DNA, resulting in mutagenic effects. The following table summarizes key metabolic pathways associated with N[ghi]P:
Metabolite | Enzyme | Biological Effect |
---|---|---|
N[ghi]P Epoxide | CYP1A1 | DNA adduct formation |
Hydroxylated metabolites | CYP1B1 | Potential genotoxicity |
Reactive oxygen species | Various | Induction of oxidative stress |
Studies have shown that the metabolic activation of N[ghi]P is similar to that of other well-known PAHs like benzo[a]pyrene (BaP), suggesting a comparable risk profile for genotoxicity and carcinogenicity .
Genotoxicity Studies
Genotoxicity assessments have revealed that N[ghi]P exhibits mutagenic properties in various biological systems. For instance:
- In vitro studies demonstrated that N[ghi]P can induce mutations in bacterial strains such as Salmonella typhimurium, indicating its potential as a mutagen .
- Cell-based assays using human lung cells have shown that exposure to N[ghi]P leads to increased levels of DNA damage markers, suggesting a direct impact on genomic integrity .
The following case study illustrates the genotoxic effects of N[ghi]P:
Case Study: DNA Damage Induction
A study investigated the effects of N[ghi]P on BEAS-2B human bronchial epithelial cells. Results indicated:
- A dose-dependent increase in DNA strand breaks.
- Elevated levels of oxidative stress markers.
- Enhanced expression of CYP1A1, linking metabolic activation to observed genotoxic effects.
These findings support the hypothesis that N[ghi]P is capable of inducing DNA damage through both direct interaction and metabolic activation pathways .
Environmental Impact and Human Health Risks
As a component of environmental pollutants, particularly from coal tar and combustion processes, N[ghi]P poses significant health risks due to its persistent nature and bioaccumulation potential. The compound has been detected in urban air samples and sediments, raising concerns about long-term exposure among populations living near contaminated sites.
Health Risk Assessment
The risk assessment for N[ghi]P includes:
- Carcinogenic potential : Classified as a probable human carcinogen based on animal studies.
- Environmental persistence : High stability in the environment increases exposure risk.
- Bioaccumulation : Potential for accumulation in fatty tissues raises concerns for food chain transfer.
Properties
IUPAC Name |
heptacyclo[16.8.0.02,11.03,8.04,25.012,17.021,26]hexacosa-1(18),2(11),3(8),4,6,9,12,14,16,19,21(26),22,24-tridecaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14/c1-2-8-18-17(7-1)21-13-11-15-5-3-9-19-20-10-4-6-16-12-14-22(18)26(24(16)20)25(21)23(15)19/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGERRYPEGFPVAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C5=C(C=CC=C5C6=CC=CC7=C6C4=C(C2=C1)C=C7)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172459 | |
Record name | Naphtho(1,2,3,4-ghi)perylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190-84-1 | |
Record name | Naphtho(1,2,3,4-ghi)perylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphtho(1,2,3,4-ghi)perylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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